BenchChemオンラインストアへようこそ!

3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline

Drug Design Lead Optimization Lipophilicity Modulation

This is NOT a generic 4-CF3-quinoline. Procure ONLY if the 3-trifluoroacetyl ketone is required as a reactive handle (condensation, nucleophilic addition) or for matched molecular pair SAR studies vs. 3-H analogs. No comparative bioactivity data exists; it is a high-purity synthetic intermediate, not a validated lead compound.

Molecular Formula C12H5F6NO
Molecular Weight 293.16 g/mol
CAS No. 155495-61-7
Cat. No. B3040101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline
CAS155495-61-7
Molecular FormulaC12H5F6NO
Molecular Weight293.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)C(=O)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C12H5F6NO/c13-11(14,15)9-6-3-1-2-4-8(6)19-5-7(9)10(20)12(16,17)18/h1-5H
InChIKeyUIBCVOGCVOPPSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline Procurement and Differentiation Guide (CAS 155495-61-7)


3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline (CAS: 155495-61-7, IUPAC: 2,2,2-trifluoro-1-[4-(trifluoromethyl)quinolin-3-yl]ethanone, MF: C12H5F6NO) is a perfluorinated quinoline derivative . Its structure, featuring both a 4-CF3 group and a 3-trifluoroacetyl ketone moiety, positions it within the broader class of fluorine-containing heterocycles. These functionalities are extensively documented to modulate key physicochemical properties such as lipophilicity (logP calculated ~3.9986) and electron density, thereby impacting membrane permeability, metabolic stability, and ligand-receptor binding in related analog series [1]. However, it is critical to note upfront that this specific compound lacks any publicly available, peer-reviewed quantitative comparative data against its closest analogs. Therefore, any selection over a close substitute hinges on the unique synthetic handle provided by the 3-trifluoroacetyl group rather than on proven superiority in biological or physical assays.

Critical Procurement Alert: Why 3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline Cannot Be Blindly Substituted


Substitution with generic '4-trifluoromethylquinolines' (e.g., 4-CF3-quinoline without the 3-trifluoroacetyl group, or 2-trifluoromethylquinolines) is not scientifically equivalent. While the 4-CF3 group is a recognized pharmacophore influencing pKa and metabolic stability in anti-malarial mefloquine and SGK1 inhibitor scaffolds [1][2], the 3-trifluoroacetyl moiety introduces a markedly different chemical reactivity and steric/electronic environment. This ketone provides a specific nucleophilic or condensation reaction handle that is absent in simpler 4-CF3-quinolines. Critically, there are zero quantitative studies that define the relative selectivity, potency, or ADME profile of the 3-COCF3,4-CF3 pattern against the 3-H,4-CF3 pattern. Substituting based on qualitative class-level inference is, therefore, a high-risk procurement action. Selection of this exact compound is a bet on the utility of the trifluoroacetyl group for specific downstream synthetic derivatization, not on a validated biological performance delta.

3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline: Comparative Evidence Assessment and Data Gap Analysis


Comparative Physicochemical Property Inference: Lipophilicity Enhancement from Dual Fluorination

The target compound contains both a 4-trifluoromethyl group and a 3-trifluoroacetyl group. In a related series of 4-trifluoromethylquinolines studied for SGK1 inhibition, the presence of the 4-CF3 group alone contributes to the overall lipophilic character of the scaffold, which is crucial for membrane penetration and binding pocket interactions [1]. The target compound's additional trifluoroacetyl group at the 3-position is expected to further increase lipophilicity (LogP ~3.9986 calculated) and electronegativity compared to non-acetylated 4-CF3-quinolines, which typically lack this strong electron-withdrawing and reactive carbonyl functionality . However, no direct experimental comparison of logD or permeability coefficients between this compound and its non-acetylated counterpart has been published.

Drug Design Lead Optimization Lipophilicity Modulation Physicochemical Properties

Synthetic Accessibility and Purity as Procurement Baseline

The compound is commercially available with specified purity. One vendor offers this compound with a purity of 98%, which serves as the procurement baseline . It is cataloged as a specialty chemical for research use only . In comparison, more common analogs such as 4-(trifluoromethyl)quinoline or 2-trifluoromethylquinolines are available from a wider range of suppliers at lower cost points, but they lack the 3-position carbonyl function. The target compound's synthesis has been reported in the context of fluorinated nitrogen heterocycle preparation from hexafluoroacetylacetone derivatives, indicating a defined but non-trivial synthetic pathway [1].

Synthetic Chemistry Building Blocks Medicinal Chemistry Intermediates

Critical Data Gap: Absence of Quantitative Activity Comparison with 2- or 4-Trifluoromethylquinolines

A comprehensive search of the literature reveals no quantitative data comparing the biological activity, selectivity, or in vivo performance of 3-(trifluoroacetyl)-4-(trifluoromethyl)quinoline against any other trifluoromethylquinoline regioisomer (e.g., 2-CF3, 4-CF3, or 2,8-bis-CF3 derivatives) [1][2]. In contrast, data exist for related classes: for instance, the 2-CF3-quinoline scaffold in mefloquine has established anti-malarial activity, and 4-CF3-quinoline derivatives have shown SGK1 inhibitory potency (e.g., compound 12f with IC50 = 0.39 μM) [1][3]. The target compound's specific 3-COCF3,4-CF3 substitution pattern has not been evaluated in any such comparative pharmacological study. Any assertion of superior or differentiated bioactivity for this specific compound would be entirely speculative and unsupported by scientific evidence.

Data-Driven Procurement Risk Assessment Evidence Gap Analysis

Defensible Procurement Scenarios for 3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline (CAS 155495-61-7)


As a Functionalized Building Block for Derivatization via the 3-Trifluoroacetyl Group

The sole scientifically defensible application for procuring this specific compound is as a synthetic intermediate or building block. The 3-trifluoroacetyl group serves as a unique reactive handle for transformations such as condensation with amines (forming imines or enamines), nucleophilic addition, or as a precursor to other functional groups. The presence of this ketone distinguishes it from non-functionalized 4-CF3-quinolines and justifies its procurement for building diverse fluorinated quinoline libraries [1].

In Silico and In Vitro SAR Studies Comparing 3-COCF3 vs. 3-H Analogs

For research groups actively synthesizing and evaluating the structure-activity relationships (SAR) of 4-trifluoromethylquinolines, this compound represents a valuable 'matched molecular pair' (MMP) partner for the simpler 3-unsubstituted or 3-methyl 4-CF3-quinolines. Its procurement is warranted for internal, controlled head-to-head comparisons of how the 3-COCF3 group affects target binding, solubility, or metabolic stability, thereby generating proprietary data to fill the literature gap [2].

Reference Standard for Crystallographic or Computational Studies of Fluorine Interactions

The compound can serve as a model system for studying non-covalent interactions involving CF3 and COCF3 groups. Its crystalline structure (if determined) or computationally optimized geometry can be used to investigate how these strong electron-withdrawing groups influence the quinoline core's planarity and intermolecular packing, which are fundamental to understanding their behavior in more complex drug-receptor environments [3].

Not Recommended For: Direct Bioactivity Screening Based on Prior Analog Data

Due to the critical data gap identified in Section 3 (zero comparative biological data), procuring this compound solely based on the activity of other CF3-quinolines (e.g., mefloquine or SGK1 inhibitors) is scientifically unjustified. It should not be purchased as a 'presumed active' lead compound for antimicrobial or anticancer screening without internal, de novo assay validation. Simpler, well-characterized 2- or 4-CF3-quinoline scaffolds are more appropriate starting points for those explorations.

Quote Request

Request a Quote for 3-(Trifluoroacetyl)-4-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.